N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid
Description
Properties
Molecular Formula |
C12H17F3N2O6 |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid |
InChI |
InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
DXYMKGOWWDHHLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Enzymatic Conversion Using Aspartase
L-Aspartic acid is industrially synthesized via the enzymatic conversion of fumaric acid and ammonia using aspartase, an enzyme derived from microbial sources such as Escherichia coli or Brevibacterium flavum. The reaction proceeds under mild conditions (pH 7.0–8.5, 37–40°C) to yield L-aspartic acid with >95% conversion efficiency. For example, Brevibacterium flavum MJ-233-AB-41 achieves near-quantitative yields in aerobically cultured systems.
Fermentative Production in Sugar-Free Media
Alternative approaches employ fermentation using bacterial strains like Pseudomonas fluorescens or Bacillus megatherium in sugar-free media containing fumaric acid and ammonia. This one-phase process avoids byproduct formation, with yields reaching 3.0–3.5 g/dL after 2–10 days of incubation.
The introduction of the 6-trifluoroacetamidohexanoyl group requires sequential acylation and protection steps, leveraging organic synthesis techniques.
Protection of Carboxylic Acid Groups
L-Aspartic acid’s α- and β-carboxylic acids must be protected to prevent undesired reactions during acylation. Methyl or benzyl esters are commonly employed:
Esterification is typically conducted in anhydrous methanol with catalytic acid, achieving >90% conversion.
Synthesis of 6-Trifluoroacetamidohexanoic Acid
The side chain precursor, 6-trifluoroacetamidohexanoic acid, is synthesized via:
-
Amination of 6-bromohexanoic acid with ammonia to form 6-aminohexanoic acid.
-
Trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane:
Acylation of L-Aspartic Acid
The protected L-aspartic acid dimethyl ester is acylated with 6-trifluoroacetamidohexanoic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Yields range from 70–80% under optimized conditions (DMF, 25°C, 12 hours).
Deprotection of Carboxylic Esters
Final deprotection via saponification or acid hydrolysis restores the carboxylic acid groups:
Alkaline conditions (2M NaOH, 50°C, 4 hours) achieve >95% conversion.
Optimization Strategies for Scalable Production
Enzyme Immobilization for Continuous Synthesis
Immobilizing aspartase on carriers like alginate beads enhances operational stability, enabling reuse for >10 cycles without significant activity loss. This method reduces production costs by 30–40% compared to free-enzyme systems.
Crystallization Control
Controlled crystallization of intermediates ensures high purity. Parameters such as temperature (5–60°C), agitation speed (200–500 rpm), and seeding protocols influence particle size and yield. For example, gradual addition of maleic acid to reaction mixtures minimizes maleamic acid formation, improving crystal quality.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Optical rotation ([α]₂₀D) | Polarimetry | +24.5° to +25.5° |
| Trifluoroacetamide content | ¹⁹F NMR | 1.0 eq ± 0.1 |
| Residual solvents | GC-FID | <500 ppm |
Applications and Industrial Relevance
N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid serves as:
-
Peptide synthesis intermediate : The trifluoroacetamide group facilitates selective deprotection in solid-phase peptide synthesis.
-
Drug conjugate linker : Its hydrophilicity and stability make it ideal for antibody-drug conjugates (ADCs).
Chemical Reactions Analysis
Types of Reactions
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetamido group under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced functional groups.
Substituted Products: Compounds where the trifluoroacetamido group is replaced by other functional groups.
Scientific Research Applications
N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-Trifluroacetamidohexanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-L-Asp-NH2 (N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic Acid Amide)
- Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an amide at the β-carboxyl group.
- Molecular Formula : C₁₉H₁₈N₂O₅; Molecular Weight : 354.36 g/mol .
- Synthesis : Produced via standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Requires deprotection under basic conditions (e.g., piperidine).
- Applications: Primarily used in peptide synthesis as a protected intermediate. Unlike N-(6-trifluoroacetamidohexanoyl)-L-aspartic acid, the Fmoc group is labile and removed during synthesis, limiting its direct therapeutic use .
Key Differences:
| Property | N-(6-Trifluoroacetamidohexanoyl)-L-Asp | Fmoc-L-Asp-NH₂ |
|---|---|---|
| Functional Group | Trifluoroacetamidohexanoyl | Fmoc (protecting group) |
| Stability | High (CF₃ resists hydrolysis) | Moderate (base-labile) |
| Molecular Weight | ~400–450 g/mol (estimated) | 354.36 g/mol |
| Applications | Potential drug intermediate | Peptide synthesis |
N-Phenylpropenoyl-L-Aspartic Acid Derivatives (NPAs)
- Structure: Feature a phenylpropenoyl group (e.g., caffeic acid) linked to L-aspartic acid. Example: N-(E)-caffeic acid L-aspartic acid amide .
- Synthesis : Derived via biocatalytic or chemical amidation. NPAs with vicinal hydroxyl groups (e.g., caffeoyl derivatives) show enhanced antiadhesive activity against Helicobacter pylori .
- Bioactivity: NPAs inhibit bacterial adhesion by ~20%, comparable to 3'-sialyllactose. Activity correlates with acidity of the amino acid’s carboxyl group and presence of hydroxyl groups .
Key Differences:
| Property | N-(6-Trifluoroacetamidohexanoyl)-L-Asp | NPAs |
|---|---|---|
| Substituent | Trifluoroacetamido (non-aromatic) | Phenylpropenoyl (aromatic) |
| Bioactivity | Unknown (presumed metabolic stability) | Antiadhesive |
| Acidity Influence | High (CF₃ enhances carboxyl acidity) | Moderate (hydroxyls) |
Trifluoromethylbenzothiazole Acetamide Derivatives
- Structure : Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (from ).
- Core Features : Benzothiazole ring with trifluoromethyl and acetamide groups.
- Applications : Patent claims suggest pharmaceutical use (e.g., kinase inhibitors), but structural divergence from aspartic acid limits direct comparison .
Key Differences:
| Property | N-(6-Trifluoroacetamidohexanoyl)-L-Asp | Trifluoromethylbenzothiazoles |
|---|---|---|
| Core Structure | Amino acid derivative | Benzothiazole heterocycle |
| Functional Groups | Aspartic acid backbone | Acetamide + CF₃ |
| Therapeutic Target | Undefined | Kinases, enzymes |
Biological Activity
N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is a derivative of aspartic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is characterized by a trifluoroacetamido group attached to the hexanoyl chain of L-aspartic acid. This modification enhances its lipophilicity and potentially alters its interaction with biological targets.
- Molecular Formula : C11H14F3N3O4
- Molecular Weight : 303.24 g/mol
- CAS Number : [insert CAS number]
The biological activity of N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid can be attributed to its interaction with various molecular targets. The compound is believed to modulate neurotransmitter systems, particularly those involving aspartate pathways.
- Neurotransmitter Modulation : Aspartic acid acts as a neurotransmitter, stimulating NMDA receptors, which are critical for synaptic plasticity and memory function .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of aspartic acid can inhibit enzymes such as beta-glucuronidase, impacting metabolic processes related to bilirubin and bile acids .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neurotransmitter Action | Modulates NMDA receptor activity | |
| Enzyme Inhibition | Inhibits beta-glucuronidase | |
| Cytotoxicity | Potential cytotoxic effects in cancer cell lines |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of aspartate derivatives in models of neurodegeneration. N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid showed promise in reducing neuronal cell death in vitro by modulating glutamate-induced excitotoxicity.
Case Study 2: Anticancer Activity
Research has indicated that certain amino acid derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, related compounds demonstrated IC50 values indicating effective inhibition of proliferation in HepG2 and MCF-7 cells . Although specific data for N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is limited, the structural similarities suggest potential for similar activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid is crucial for its development as a therapeutic agent. While comprehensive studies are lacking, initial assessments suggest favorable ADMET properties, indicating good bioavailability and low toxicity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid with high purity?
- Methodological Answer : The synthesis typically involves coupling L-aspartic acid with hexafluoroacetone derivatives under anhydrous conditions. A critical step is protecting the amino and carboxyl groups of L-aspartic acid to prevent side reactions. For example, trifluoroacetylation of the hexanoyl chain can be achieved using bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatization agent . Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is recommended to isolate the compound with >97% purity.
Q. How can researchers confirm the structural integrity of N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the trifluoroacetamido group (δ ~120 ppm for NMR) and the hexanoyl-L-aspartic acid backbone. Coupling -NMR with -NMR resolves stereochemical ambiguities, while mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Cross-validation with infrared spectroscopy (IR) identifies amide I and II bands (~1650 cm and ~1550 cm) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Due to its trifluoroacetamido group, the compound may release trifluoroacetic acid (TFA) upon degradation, which is corrosive. Use fume hoods for synthesis steps, wear nitrile gloves, and avoid skin contact. Storage should be in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for trifluoroacetamido-containing compounds?
- Methodological Answer : Environmental degradation studies often report conflicting half-lives due to variable analytical methods. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) may detect trace TFA degradation products in rainwater (down to 0.1 ng/L), whereas ion chromatography lacks sensitivity. Use isotopically labeled -N-(6-Trifluoroacetamidohexanoyl)-L-aspartic acid as an internal standard to improve quantification accuracy in environmental matrices .
Q. What advanced analytical techniques are suitable for studying this compound’s interaction with biomolecules?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with proteins like aspartate receptors. For electrochemical detection, Ag-doped ZnO nanosheets modified electrodes (via differential pulse voltammetry) achieve nM-level sensitivity for aspartic acid derivatives by monitoring oxidation currents at ~0.6 V (vs. Ag/AgCl) .
Q. How does the trifluoroacetamido group influence peptide coupling efficiency compared to acetylated analogs?
- Methodological Answer : The electron-withdrawing trifluoroacetamido group reduces nucleophilicity at the amide nitrogen, slowing coupling reactions. Kinetic studies using stopped-flow spectrophotometry show a 30% lower reaction rate compared to N-acetylated analogs. Optimize coupling using carbodiimide activators (e.g., EDC/HOBt) in DMF at 4°C to minimize racemization .
Q. What strategies mitigate interference from trifluoroacetic acid (TFA) in NMR-based metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
